Ethyl 4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Overview
Description
Ethyl 4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is a chemical compound with the molecular formula C9H11NO4 . It is used for the synthesis of analogs of Lucanthone, which have antitumor and bactericidal properties .
Synthesis Analysis
The synthesis of this compound has been reported in various studies. For instance, the reaction of ethyl aminocrotonates with derivatives of malonic acid is a suitable method for the preparation of ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-5-carboxylates . Another study reported the synthesis of a series of novel triazole-pyrimidine-based compounds, which showed promising neuroprotective and anti-inflammatory properties .Molecular Structure Analysis
The molecular structure of this compound is characterized by a dihydropyridine ring with a carboxylate group attached to the 3-position and a hydroxy group at the 4-position . The compound also contains a methyl group at the 1-position and an oxo group at the 6-position .Physical and Chemical Properties Analysis
This compound is a solid with a melting point of 117 - 119 °C . Its molecular weight is 197.19 g/mol .Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is used in various synthetic processes in chemical research. Ukrainets et al. (2006) demonstrate its synthesis via the reaction of ethyl aminocrotonates with derivatives of malonic acid, a method suitable for preparing similar compounds (Ukrainets, Sidorenko, Gorokhova, & Shishkin, 2006). Gao and Long (2021) highlight its crystal growth through ethanol-induced single crystals, suggesting its utility in crystallography studies (Gao & Long, 2021).
Application in Dye Synthesis
This compound derivatives are employed in dye synthesis. Abolude et al. (2021) discuss its use in synthesizing disperse dyes, which are then complexed with metals like copper, cobalt, and zinc for application on polyester and nylon fabrics (Abolude, Bello, Nkeonye, & Giwa, 2021).
Medicinal Chemistry and Pharmaceutical Applications
In pharmaceutical research, this compound and its derivatives find application in the synthesis of potential therapeutic agents. Kumar and Mashelker (2006) mention its use in the preparation of compounds expected to exhibit antihypertensive activity (Kumar & Mashelker, 2006). The compound's flexibility in forming various derivatives makes it valuable for exploring novel pharmacologically active substances.
Applications in Heterocyclic Chemistry
The versatility of this compound in heterocyclic chemistry is notable. It serves as a precursor in the synthesis of a wide range of heterocyclic compounds, as demonstrated in multiple studies (Harb, Hesien, Metwally, & Elnagdi, 1989), (Balogh, Hermecz, Simon, & Pusztay, 2009). These syntheses contribute to the development of novel compounds with potential applications in various fields, including materials science and pharmaceuticals.
Future Directions
The future directions for research on this compound could involve further investigation into its synthesis, chemical reactions, and mechanism of action. Additionally, more research is needed to fully understand its physical and chemical properties, as well as its safety and hazards. This compound could also be explored for its potential applications in the synthesis of other compounds, such as analogs of Lucanthone .
Properties
IUPAC Name |
ethyl 4-hydroxy-1-methyl-6-oxopyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-3-14-9(13)6-5-10(2)8(12)4-7(6)11/h4-5,11H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRGQTXEIAYASV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C(=O)C=C1O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90715757 | |
Record name | Ethyl 4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90715757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
853105-37-0 | |
Record name | Ethyl 4-hydroxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90715757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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